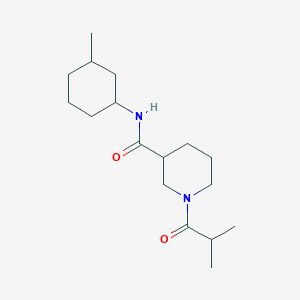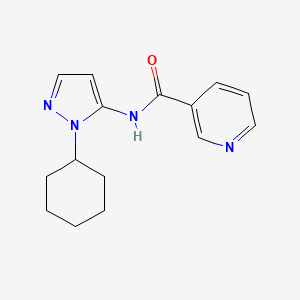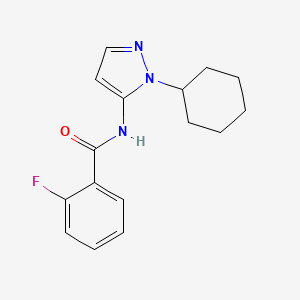
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide, also known as BRL-15572, is a chemical compound that is used in scientific research to study the effects of certain receptors in the brain. This compound is a selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep and wakefulness.
Mecanismo De Acción
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide acts as a selective antagonist of the orexin-1 receptor, which is a G-protein coupled receptor that is primarily expressed in the hypothalamus. By blocking the activation of this receptor, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide can modulate the activity of orexin neurons, which are involved in the regulation of sleep and wakefulness.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to have several biochemical and physiological effects in animal models. For example, studies have demonstrated that N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide can reduce the activity of orexin neurons and decrease the release of orexin in the brain. Additionally, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to increase the levels of certain neurotransmitters, such as GABA and serotonin, which are involved in the regulation of sleep and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide in lab experiments include its high selectivity for the orexin-1 receptor, which allows for specific modulation of this receptor without affecting other receptors in the brain. Additionally, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been shown to be well-tolerated in animal models, with few adverse effects reported.
The limitations of using N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide in lab experiments include its relatively short half-life, which requires frequent dosing to maintain its effects. Additionally, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide. One area of interest is the potential use of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide as a therapeutic agent for sleep disorders and addiction. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide on neurotransmitter systems in the brain. Finally, the development of new analogs of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide with improved pharmacokinetic properties and selectivity for the orexin-1 receptor may lead to the discovery of new therapeutic agents for a variety of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide involves several steps, including the reaction of 4-bromoaniline with 2-methylmorpholine to form an intermediate compound, which is then reacted with chloroformic acid to produce the final product. This method has been optimized to yield high purity and high yield of N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been used in scientific research to study the effects of the orexin-1 receptor in various physiological and pathological conditions. For example, studies have shown that N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide can improve sleep quality and reduce wakefulness in animal models of insomnia. Additionally, N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide has been investigated as a potential treatment for addiction, as the orexin system has been implicated in drug-seeking behavior.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-9-8-15(6-7-17-9)12(16)14-11-4-2-10(13)3-5-11/h2-5,9H,6-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZIAQYSMXNNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-methylmorpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)





![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)


![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)


